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Compound of Interest

Compound Name: 3-lodo-4-methylbenzoic acid

Cat. No.: B303332

L  Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) data for 3-lodo-4-methylbenzoic acid. The information is presented in a structured

format to facilitate easy access and comparison for research and development purposes.

Spectroscopic Data

The following tables summarize the *H and 3C NMR spectral data for 3-lodo-4-methylbenzoic

acid.

'H NMR Data

Solvent: DMSO-ds Frequency: 400 MHz

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
8.31 S 1H - H-2
7.85 d 1H 8.00 H-6
7.45 d 1H 8.00 H-5
2.44 S 3H - -CHs
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Note: The assignment of the aromatic protons is based on typical chemical shift patterns for
substituted benzoic acids.

13C NMR Data

While experimental 3C NMR data for 3-lodo-4-methylbenzoic acid is not readily available in
the searched literature, predictive models and data from similar structures can provide
estimated chemical shifts. The following are predicted values and typical ranges for the carbon
environments in this molecule.

Carbon Atom Predicted Chemical Shift (6) ppm
-COOH ~167

C-4 ~143

C-3 ~95

C-1 ~133

C-2 ~140

C-6 ~131

C-5 ~130

-CHs ~23

Note: These are estimated values and may differ from experimental results. The chemical shifts
of aromatic carbons are influenced by the combined electronic effects of the iodo, methyl, and
carboxylic acid substituents.

Experimental Protocol: NMR Spectroscopy of Small
Organic Molecules

The following is a generalized protocol for the acquisition of NMR spectra for small organic
molecules like 3-lodo-4-methylbenzoic acid.

1. Sample Preparation:
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Weigh approximately 5-10 mg of the purified 3-lodo-4-methylbenzoic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds) in
a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution
height in the tube should be approximately 4-5 cm.

Cap the NMR tube securely.
. NMR Spectrometer Setup:
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
Place the sample in the NMR magnet.
Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and
symmetrical lock signal.

. IH NMR Spectrum Acquisition:
Load a standard one-pulse proton experiment.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds).
Acquire the Free Induction Decay (FID).
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).

. 13C NMR Spectrum Acquisition:
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e Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

» Alarger number of scans is typically required for 3C NMR due to the low natural abundance
of the 13C isotope (e.g., 1024 or more).

e Acquire the FID.

¢ Process the FID similarly to the *H spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-de at 39.52 ppm).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data of 3-lodo-4-
methylbenzoic acid.

NMR Data Interpretation Workflow for 3-lodo-4-methylbenzoic acid

1H NMR Analysis 13C NMR Analysis

Chemical Shifts (ppm)
- Carboxyl (~167 ppm)
- Aromatic (95-145 ppm)

- Methyl (~23 ppm)

Integration Multiplicity
- 3 aromatic protons (1H each) - Singlets (s)
- 1 methyl group (3H) - Doublets (d)

Number of Signals
- Expect 8 distinct signals
(unless accidental overlap)

Chemical Shifts (ppm)
- Aromatic region (7.4-8.4 ppm)
- Methyl region (~2.4 ppm)

Coupling Constants (J)
- Ortho-coupling (~8 Hz)

Proton Environments Proton Count \ Neighboring Protons /C

Proposed Structure:
3-lodo-4-methylbenzoic acid

Structure Confirmation

Unique Carbons

Click to download full resolution via product page
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Caption: Logical workflow for the structural elucidation of 3-lodo-4-methylbenzoic acid using
NMR data.

 To cite this document: BenchChem. [In-depth Technical Guide: NMR Data of 3-lodo-4-
methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b303332#3-iodo-4-methylbenzoic-acid-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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